1-Iodo-4-isopropylsulfonyl-benzene

Description

Contextualization of Aryl Iodides as Versatile Synthetic Intermediates

Aryl iodides are organic compounds where an iodine atom is directly attached to an aromatic ring. They are highly valued as versatile synthetic intermediates, primarily due to the carbon-iodine (C-I) bond's unique characteristics. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive of the aryl halides in many reactions. This high reactivity is a cornerstone of their utility in modern organic synthesis.

Their most prominent role is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions. researchgate.net In these reactions, the aryl iodide readily undergoes oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating the catalytic cycle that leads to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netorganic-chemistry.org While aryl iodides have historically been excellent substrates in C-C bond formation, their use in Pd-catalyzed C-N cross-coupling reactions has been more challenging due to the inhibitory effects of iodide byproducts. nih.gov However, recent advancements have led to the development of catalyst systems that overcome these limitations, enabling efficient C-N coupling with aryl iodides. nih.gov The superior reactivity of aryl iodides often allows for milder reaction conditions compared to their bromide or chloride counterparts. researchgate.net

Significance of Sulfonyl Groups in Molecular Design and Reactivity Modulation

The sulfonyl group (–SO₂–) is a hexavalent sulfur functional group, consisting of a sulfur atom double-bonded to two oxygen atoms. wikipedia.org This group is a key structural motif in a vast number of organic compounds, with its presence significantly influencing the molecule's physical, chemical, and biological properties. ontosight.ai In medicinal chemistry, the sulfonyl group is a common feature in many therapeutic agents. nih.gov Its ability to act as a hydrogen bond acceptor and to modulate a molecule's polarity and metabolic stability makes it a valuable component in drug design. nih.govresearchgate.net Over 70% of approved drugs contain a sulfur atom, highlighting the importance of sulfur-containing functional groups like sulfonyls. ontosight.ai

Beyond its role in pharmaceuticals, the sulfonyl group is also crucial in materials science. Polymers incorporating sulfonyl groups, known as polysulfones, are noted for their high strength, thermal stability, and resistance to oxidation and corrosion. wikipedia.orgbritannica.com The electron-withdrawing nature of the sulfonyl group can also be harnessed to activate or deactivate specific positions on an aromatic ring, thereby directing the course of chemical reactions. Furthermore, arylazo sulfones have been explored as photoacid generators, releasing acid upon light irradiation, which has applications in photolithography and polymer chemistry. nih.govrsc.org

Chemical Structure and Classification of 1-Iodo-4-isopropylsulfonyl-benzene within Aryl Sulfone Frameworks

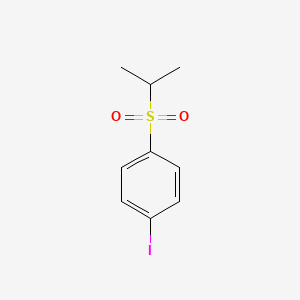

This compound is a bifunctional organic molecule. Its structure features a benzene (B151609) ring substituted with an iodine atom and an isopropylsulfonyl group at the para positions (1 and 4 positions, respectively).

| Property | Value |

| IUPAC Name | 1-Iodo-4-(propan-2-ylsulfonyl)benzene |

| Molecular Formula | C₉H₁₁IO₂S |

| Functional Groups | Aryl Iodide, Aryl Sulfone |

| Substitution Pattern | Para |

This compound belongs to the class of aryl sulfones . Aryl sulfones are characterized by a sulfonyl group directly attached to two aromatic rings, or one aromatic ring and one alkyl group. In the case of this compound, the sulfonyl group is bonded to one aryl group (the iodinated benzene ring) and one alkyl group (the isopropyl group). This specific substitution pattern places it within the sub-category of alkyl aryl sulfones. google.com The presence of both the iodo and the isopropylsulfonyl groups on the same aromatic scaffold creates a molecule with distinct regions of reactivity, ripe for exploitation in multi-step synthetic sequences.

Overview of Research Trajectories for Related Organosulfur and Organoiodine Compounds

Research into organosulfur and organoiodine compounds is vibrant and multifaceted, driven by their broad applicability.

Organosulfur Compounds: The study of organosulfur compounds is a mature field that continues to evolve. A significant research trajectory focuses on the development of new synthetic methodologies to access complex sulfur-containing molecules. nih.gov In medicinal chemistry, there is a continuous effort to design and synthesize novel organosulfur compounds with therapeutic potential, targeting a wide range of diseases including cancer, diabetes, and infectious diseases. nih.govnih.gov The unique properties of organosulfur compounds found in natural products, such as those in garlic (Allium sativum), are also a subject of intense investigation for their potential health benefits. nih.govresearchgate.netfrontiersin.org Furthermore, the application of organosulfur compounds in materials science, particularly in the development of high-performance polymers and functional materials, remains an active area of research. wikipedia.org

Organoiodine Compounds: Research on organoiodine compounds has been significantly propelled by their utility in catalysis and synthesis. A major focus is on the development of novel hypervalent iodine reagents, which act as environmentally friendly oxidizing agents and sources of electrophilic groups. researchgate.net These reagents offer green alternatives to traditional heavy metal-based oxidants. Another key research direction is the expansion of the scope of cross-coupling reactions involving aryl iodides. acs.org This includes the development of more efficient and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups. organic-chemistry.org There is also growing interest in exploring the unique reactivity of organoiodine compounds in areas such as photoredox catalysis and the synthesis of complex natural products.

Scope and Objectives of Research on this compound

The specific research interest in this compound stems from its potential as a versatile building block in organic synthesis. The primary objectives of research on this compound would likely encompass:

Exploration of Reactivity: A thorough investigation of the reactivity of both the aryl iodide and the sulfonyl functionalities. This would involve subjecting the molecule to a variety of reaction conditions to understand how the two groups influence each other's reactivity.

Synthetic Applications: Utilizing this compound as a key starting material or intermediate in the synthesis of more complex target molecules. This could include the synthesis of novel pharmaceutical candidates, agrochemicals, or functional materials.

Development of Novel Synthetic Methodologies: Using the unique properties of this compound to develop new synthetic transformations. For instance, the interplay between the iodo and sulfonyl groups might enable novel cyclization or rearrangement reactions.

In essence, research on this compound aims to unlock its full potential as a powerful tool for the construction of diverse and valuable organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H11IO2S |

|---|---|

Molecular Weight |

310.15 g/mol |

IUPAC Name |

1-iodo-4-propan-2-ylsulfonylbenzene |

InChI |

InChI=1S/C9H11IO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |

InChI Key |

WDLADBFQLBHADA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Iodo 4 Isopropylsulfonyl Benzene

Carbon-Iodine Bond Reactivity in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 1-Iodo-4-isopropylsulfonyl-benzene is the key to its utility in cross-coupling reactions. The relative weakness of the C-I bond compared to other carbon-halogen bonds makes it susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. libretexts.org The electron-withdrawing nature of the isopropylsulfonyl group further activates the C-I bond, making this substrate particularly amenable to these transformations.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. libretexts.orgrsc.org For this compound, this reaction enables the introduction of a wide variety of aryl and vinyl substituents at the 1-position.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. youtube.com Palladium complexes, particularly those with phosphine (B1218219) ligands, are the most common catalysts. researchgate.net For the coupling of aryl iodides like this compound, a range of palladium sources such as Pd(PPh₃)₄ and Pd(OAc)₂ can be effective. researchgate.netacs.org The choice of ligand is crucial; electron-rich and bulky phosphine ligands often enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps.

The selection of a suitable base is also critical, as it is required to activate the organoboron species for transmetalation. libretexts.org Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are frequently employed. youtube.com The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, plays a significant role in solubilizing the reagents and influencing the reaction rate. acs.org Optimization of these parameters is essential to achieve high yields and minimize side reactions. Recent developments have also explored mechanochemical approaches, eliminating the need for solvents and traditional catalyst powders by using a catalytically active palladium milling ball. nih.gov

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 80 | Moderate |

| 2 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | High |

| 3 | PdCl₂(dppf) (1) | - | K₃PO₄ | DMF | 90 | High |

This table is a representative example and specific yields will vary based on the boronic acid used.

The Suzuki-Miyaura coupling of this compound is generally tolerant of a wide range of boronic acids, including those bearing both electron-donating and electron-withdrawing groups. This allows for the synthesis of a diverse array of biaryl compounds. However, sterically hindered boronic acids may exhibit lower reactivity, requiring more forcing reaction conditions or specialized catalytic systems. researchgate.net While aryl and vinyl boronic acids are common coupling partners, the use of alkylboranes can be more challenging and may require modified conditions. libretexts.org A significant limitation of the Suzuki-Miyaura reaction is the commercial availability of the required borane (B79455) substrates, which may not encompass all desired R groups. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex. This forms a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the base and solvent.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle, and forms the new carbon-carbon bond.

Studies have shown that for some Pd/PPh₃ systems, the turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] can be unexpectedly poor at lower temperatures, potentially hindering the reaction efficiency. acs.org

Sonogashira Cross-Coupling with Alkynes

The Sonogashira reaction provides a direct method for the coupling of terminal alkynes with aryl halides, leading to the formation of substituted alkynes. nih.gov this compound serves as an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond.

This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. researchgate.net However, copper-free Sonogashira couplings have also been developed. nih.govresearchgate.net The reaction generally proceeds under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner. nih.gov Research has shown that in the presence of Pd(OAc)₂, a number of aryl iodides can be coupled with terminal alkynes in good to excellent yields under aerobic, copper-free, and ligand-free conditions. nih.gov

Table 2: Representative Examples of Sonogashira Coupling with this compound

| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |

| 2 | 1-Heptyne | Pd(OAc)₂ | i-Pr₂NH | DMF | Good |

| 3 | Trimethylsilylacetylene | Pd(dba)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High |

This table is a representative example and specific yields will vary based on the reaction conditions.

Heck Cross-Coupling with Alkenes

The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. nih.gov this compound can participate in Heck couplings with various alkenes to generate substituted styrenes and other vinylated aromatic compounds.

The reaction typically employs a palladium(II) precursor, such as Pd(OAc)₂, a phosphine ligand, and a base. The choice of base is critical to regenerate the active Pd(0) catalyst. The regioselectivity of the alkene addition can sometimes be a challenge, but with terminal alkenes, the aryl group generally adds to the less substituted carbon. The reaction is tolerant of a range of functional groups on the alkene, although electron-deficient alkenes like acrylates often react more readily. nih.gov

Table 3: Examples of Heck Coupling with this compound

| Entry | Alkene | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Good |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | High |

| 3 | 1-Octene | Pd(dba)₂ | PPh₃ | K₂CO₃ | Moderate |

This table is a representative example and specific yields will vary based on the reaction conditions.

Hiyama Cross-Coupling with Organosilicon Reagents

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds between an organosilane and an organic halide. researchgate.netwikipedia.org For this compound, the carbon-iodine bond is the reactive site for this transformation. Aryl iodides are generally excellent substrates for Hiyama couplings, affording good yields. wikipedia.org The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with an activated organosilicon reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. wikipedia.org

Table 1: General Conditions for Hiyama Cross-Coupling of Aryl Iodides

| Component | Example | Role | Reference |

| Aryl Halide | This compound | Electrophile | wikipedia.org |

| Organosilicon Reagent | Aryltrimethoxysilane, Vinyltrimethoxysilane | Nucleophile Source | mdpi.com |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst | wikipedia.orgmdpi.com |

| Activator | TBAF, NaOH | Activates Organosilane | wikipedia.orgorganic-chemistry.org |

| Solvent | THF, Dioxane, Toluene | Reaction Medium | mdpi.com |

Nucleophilic Substitution Reactions Involving the Iodine Atom

The iodine atom of this compound can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. acs.org Aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the isopropylsulfonyl group, para to the iodine atom significantly activates the ring towards nucleophilic substitution. acs.orgrsc.org

The SNAr mechanism is a two-step process. acs.org In the first step, the nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. acs.org The negative charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack, and is effectively stabilized by the para-sulfonyl group. In the second, typically fast, step, the leaving group (iodide) is expelled, restoring the aromaticity of the ring and yielding the substitution product. acs.org The aryl(sulfonyl)amino group has also been investigated as a leaving group in intramolecular substitution reactions, highlighting the ability of sulfonyl-substituted rings to participate in such transformations. thieme-connect.comrsc.org

Electrophilic Aromatic Substitution Dynamics on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. msu.edustudymind.co.uk In this compound, we have two substituents to consider: the iodo group and the isopropylsulfonyl group.

The isopropylsulfonyl group (-SO₂CH(CH₃)₂) is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (relative to itself). libretexts.org The iodine atom is also a deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions (relative to the iodine). libretexts.orglibretexts.org

When both groups are present on the benzene ring in a 1,4-relationship, their directing effects must be considered in concert. The positions ortho to the iodine (C2 and C6) are also meta to the sulfonyl group. The positions meta to the iodine (C3 and C5) are ortho to the sulfonyl group.

Table 2: Directing Effects of Substituents on this compound

| Position | Relation to Iodo Group | Relation to Sulfonyl Group | Combined Effect | Predicted Outcome |

| C2, C6 | ortho | meta | Directed by both | Major Product |

| C3, C5 | meta | ortho | Opposing effects | Minor or no product |

Redox Chemistry of the Sulfonyl Group

The sulfonyl group in aryl sulfones is generally resistant to reduction. psu.edu However, several potent reducing agent systems have been developed to effect the transformation of sulfones to the corresponding sulfides. These methods often require harsh conditions. psu.edu For the reduction of this compound to 1-iodo-4-isopropylsulfanyl-benzene, the following reagents could be considered.

Table 3: Reagents for the Reduction of Aryl Sulfones to Aryl Sulfides

| Reagent System | Conditions | Comments | Reference |

| LiAlH₄-TiCl₄ | Low temperature (e.g., -78 °C) to room temperature in THF | Reported to be a rapid and high-yielding method. | psu.edu |

| Diisobutylaluminum hydride (DIBAL-H) | - | An effective reagent for this typically difficult reduction. | cdnsciencepub.com |

| B(C₆F₅)₃ / Et₃SiH | High temperature | A metal-free catalytic method applicable to alkyl/aryl sulfones. | thieme-connect.com |

It is important to note that some reducing agents might also affect the carbon-iodine bond. For instance, studies on the reduction of 1-iodo-4-nitrobenzene (B147127) have shown that the iodo group can be reductively cleaved under certain catalytic hydrogenation conditions. researchgate.netresearchgate.net Therefore, chemoselectivity would be a key challenge in the reduction of this compound.

The sulfur atom in the sulfonyl group of this compound is already in its highest oxidation state (+6), making further direct oxidation unlikely. However, the sulfonyl group can participate in what are known as desulfonylative reactions, where the C-S bond is cleaved, and the sulfonyl group is replaced. These transformations represent a form of oxidative functionalization of the aromatic ring.

Desulfonylative cross-coupling reactions have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com These reactions often proceed via radical intermediates and can be catalyzed by transition metals or photoredox catalysts. thieme-connect.comthieme-connect.com For example, aryl sulfones can act as coupling partners in nickel-catalyzed reductive cross-coupling reactions with aryl bromides. acs.org In such a reaction, the isopropylsulfonyl group would be replaced by another aryl group. The reactivity of the sulfone in these reactions can be tuned, for instance, redox-active phenyl tetrazole sulfones have shown enhanced reactivity in cross-electrophile couplings. acs.org While direct oxidation of the sulfonyl group is not typical, oxidative sulfonylarylation of other molecules using a sulfur dioxide surrogate is a known process. rsc.org

Advanced Mechanistic Elucidation Studies

A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies.

For the Hiyama cross-coupling , mechanistic investigations could involve kinetic studies to determine the rate-limiting step and the influence of the electron-withdrawing sulfonyl group on the oxidative addition and reductive elimination steps. mdpi.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the reaction pathway, including the structures of intermediates and transition states. rsc.org

In nucleophilic aromatic substitution , while the two-step SNAr mechanism via a Meisenheimer complex is widely accepted, recent computational and experimental studies have provided evidence for concerted (c SNAr) mechanisms in some systems. researchgate.netnih.govacs.org Kinetic isotope effect (KIE) studies and DFT calculations on the reaction of this compound with various nucleophiles could elucidate whether the reaction proceeds through a stepwise or concerted pathway. nih.gov

For electrophilic aromatic substitution , kinetic analysis of the substitution at different positions would provide quantitative data on the directing effects of the iodo and sulfonyl groups. msu.edursc.org Hammett plots and other linear free-energy relationships could be used to correlate reaction rates with the electronic parameters of the substituents and the electrophile.

Finally, for the redox chemistry , mechanistic studies of desulfonylative reactions would likely focus on identifying the key intermediates, such as aryl radicals or organometallic species, involved in the C-S bond cleavage. thieme-connect.comacs.org Techniques like electron paramagnetic resonance (EPR) spectroscopy could be used to detect and characterize radical intermediates in photoredox-catalyzed processes.

Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction and for probing the nature of transition states. nih.gov By replacing an atom with one of its heavier isotopes, changes in the reaction rate can be measured, providing information about bond-breaking or bond-forming events involving that atom in the rate-determining step. nih.govlibretexts.org

In the context of reactions involving this compound, a primary deuterium (B1214612) KIE would be expected if the C-H bond of the isopropyl group is cleaved in the rate-determining step of a reaction. However, for many common cross-coupling reactions where the Carbon-Iodine bond is the primary site of reactivity, a secondary KIE might be observed.

Hypothetical Research Findings:

A hypothetical study on the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid could involve the synthesis of deuterated analogues of the isopropyl group. The rates of reaction for the non-deuterated and deuterated substrates would then be compared.

A small secondary KIE (kH/kD > 1) might be observed. This could be attributed to changes in hyperconjugation or steric effects in the transition state. nih.gov For instance, a change in hybridization at the carbon atom of the C-I bond during oxidative addition to a palladium(0) catalyst could be influenced by the adjacent isopropylsulfonyl group.

Table 1: Hypothetical Kinetic Isotope Effects in a Suzuki-Miyaura Coupling Reaction

| Substrate | Rate Constant (k, s⁻¹) | KIE (kH/kD) |

| This compound | 1.2 x 10⁻⁴ | 1.05 |

| 1-Iodo-4-(isopropyl-d7)-sulfonyl-benzene | 1.14 x 10⁻⁴ |

This data is hypothetical and for illustrative purposes only.

The small magnitude of the hypothetical KIE in Table 1 would suggest that the C-H bonds of the isopropyl group are not broken in the rate-determining step, which is consistent with the generally accepted mechanism of the Suzuki-Miyaura reaction where oxidative addition of the aryl iodide is often rate-limiting. libretexts.org

Reaction Intermediate Isolation and Characterization

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In palladium-catalyzed cross-coupling reactions, intermediates such as oxidative addition products (Pd(II) species) or higher-valent species (e.g., Pd(IV)) can sometimes be isolated or detected spectroscopically. nih.govumich.edu

Hypothetical Research Findings:

In a hypothetical investigation into the mechanism of a cross-coupling reaction of this compound, researchers might attempt to isolate the initial oxidative addition product. By reacting this compound with a palladium(0) complex bearing suitable stabilizing ligands at a low temperature, it might be possible to isolate a stable Pd(II) intermediate.

The sulfonyl group could potentially play a role in stabilizing such an intermediate through coordination of one of its oxygen atoms to the palladium center. nih.gov

Table 2: Hypothetical Characterization Data for an Isolated Palladium(II) Intermediate

| Characterization Technique | Observed Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.85 (d, J = 8.5 Hz, 2H), 7.60 (d, J = 8.5 Hz, 2H), 3.25 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H), Ligand signals. |

| ³¹P NMR (202 MHz, CDCl₃) | δ 28.5 (s) |

| Mass Spectrometry (ESI+) | m/z calculated for C₂₅H₂₉IO₂PPdS [M+H]⁺: 704.98; found: 704.99. |

| X-ray Crystallography | Confirms a square-planar geometry around the Pd center with the aryl group and the iodide as cis ligands, and two phosphine ligands completing the coordination sphere. |

This data is hypothetical and for illustrative purposes only. The molecular formula assumes a generic phosphine ligand for the purpose of illustration.

The successful isolation and characterization of such an intermediate would provide strong evidence for the oxidative addition step in the catalytic cycle.

Role of Catalysts and Ligands in Reaction Pathways

The choice of catalyst and, critically, the ligands coordinated to the metal center, can profoundly influence the outcome of a reaction, affecting reaction rates, selectivity, and even the operative mechanistic pathway. scilit.comrsc.org In palladium catalysis, ligands can modulate the steric and electronic properties of the metal center, thereby influencing key steps such as oxidative addition and reductive elimination. acs.org

Hypothetical Research Findings:

A hypothetical study could explore the effect of different phosphine ligands on the efficiency of a Sonogashira coupling between this compound and a terminal alkyne. The electron-withdrawing nature of the isopropylsulfonyl group might render the aryl iodide more susceptible to oxidative addition.

The study might find that bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., RuPhos, XPhos), are particularly effective. chemrxiv.org These ligands are known to promote both oxidative addition and reductive elimination, key steps in many cross-coupling catalytic cycles. nih.gov The steric bulk can facilitate the formation of a coordinatively unsaturated L-Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating ability can promote the final reductive elimination step.

Table 3: Hypothetical Effect of Ligands on the Yield of a Sonogashira Coupling Reaction

| Ligand | Catalyst System | Yield (%) |

| Triphenylphosphine (B44618) | Pd(PPh₃)₄ | 45 |

| XPhos | Pd₂(dba)₃ / XPhos | 92 |

| SPhos | Pd₂(dba)₃ / SPhos | 88 |

| RuPhos | Pd(OAc)₂ / RuPhos | 95 |

| None | Pd(OAc)₂ | <5 |

This data is hypothetical and for illustrative purposes only.

The results in the hypothetical Table 3 would demonstrate the critical role of the ligand in achieving high yields. The superior performance of the biarylphosphine ligands (XPhos, SPhos, RuPhos) compared to the less sterically demanding and less electron-rich triphenylphosphine would highlight the importance of ligand design in overcoming the challenges associated with specific substrates. chemrxiv.orgnih.gov The lack of reaction in the absence of a ligand would underscore the necessity of the ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

Derivatives and Functionalization Strategies of 1 Iodo 4 Isopropylsulfonyl Benzene

Strategic Modification at the Aromatic Ring System

The benzene (B151609) ring of 1-iodo-4-isopropylsulfonyl-benzene is amenable to various modifications, allowing for the introduction of additional substituents or the construction of fused ring systems.

The introduction of new functional groups onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing iodo and isopropylsulfonyl substituents. The sulfonyl group is a meta-director, while the iodo group is an ortho-, para-director.

Further functionalization can also be achieved through cross-coupling reactions, where the iodine atom can be substituted. nih.gov Palladium-catalyzed reactions, for instance, are commonly used to form new carbon-carbon and carbon-heteroatom bonds at this position. acs.org

Table 1: Examples of Aromatic Ring Functionalization Reactions

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho to the iodo group | Nitro-substituted derivative |

| Halogenation | Br₂, FeBr₃ | Ortho to the iodo group | Bromo-substituted derivative |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | At the iodo-position | Biaryl derivative |

Annulation reactions can be employed to construct polycyclic aromatic compounds (PAHs) from this compound. nih.gov These reactions involve the formation of a new ring fused to the existing benzene ring. Methods like the Robinson annulation, which involves a Michael addition followed by an aldol condensation, can be adapted for this purpose. wikipedia.org The aryl sulfone moiety can participate in or influence these ring-forming reactions. acs.org

For instance, a Michael-aldol cascade reaction of a β-keto sulfone with an enone can lead to the formation of a new six-membered ring. acs.org While direct examples with this compound are specific, the principles of aryl sulfone chemistry suggest its potential as a substrate in such transformations to build complex, fused aromatic systems. acs.orgnih.gov

Functionalization of the Isopropyl Group

The isopropyl group offers another site for chemical modification, distinct from the aromatic ring.

The isopropyl group can undergo oxidation at the benzylic position. libretexts.org Strong oxidizing agents like potassium permanganate or chromic acid can oxidize the isopropyl group to a carboxylic acid. youtube.com However, milder conditions can be used to achieve partial oxidation to a tertiary alcohol. google.com This process typically involves the oxidation of the tertiary carbon atom attached to the aromatic ring. google.com

Table 2: Oxidation Products of the Isopropyl Group

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Hot KMnO₄ or H₂CrO₄ | Acidic, Heat | 4-Iodo-benzenesulfonyl-benzoic acid |

Reduction of the isopropyl group is less common as it is already a saturated alkyl group. However, the benzylic position's reactivity could be exploited under specific reductive conditions, though this is not a primary functionalization strategy.

The benzylic hydrogens of the isopropyl group are susceptible to radical substitution. libretexts.org For example, bromination using N-bromosuccinimide (NBS) under UV light can introduce a bromine atom at the benzylic carbon. This benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution reactions.

Derivatives as Precursors for Complex Molecular Scaffolds

The derivatives of this compound are valuable organic building blocks for the synthesis of more complex molecules. sigmaaldrich.comresearchgate.net The ability to functionalize the molecule at the aromatic ring (via the iodo group or by substitution) and at the isopropyl group allows for a modular approach to building intricate molecular scaffolds.

For example, biaryl structures synthesized via Suzuki coupling can be key components in pharmaceuticals and materials science. nih.gov The sulfone group itself can be a target for further reactions, including desulfonylative cross-coupling, which allows for the formation of new carbon-carbon bonds by replacing the sulfonyl group. chemrxiv.orgrsc.org This wide range of possible transformations makes this compound and its derivatives important intermediates in the design and synthesis of novel organic compounds.

Development of Chiral Derivatives for Asymmetric Synthesis Applications

The development of chiral derivatives from achiral starting materials is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals and materials science. researchgate.netcram.com While direct and extensive research on the chiral derivatives of this compound is not widely documented, the functional groups of this molecule—an aryl iodide and a sulfonyl group—offer established pathways for the introduction of chirality.

The primary strategies for developing chiral derivatives from structures analogous to this compound involve modifications that create a stereogenic center. For this molecule, the most logical position to introduce chirality is at the sulfur atom of the isopropylsulfonyl group, leading to the formation of a chiral sulfoxide (B87167).

Chiral Sulfoxides via Asymmetric Oxidation:

A principal method for generating chiral sulfoxides is the asymmetric oxidation of a corresponding sulfide. wiley-vch.deillinois.edu This would involve, as a first step, the reduction of the sulfonyl group of this compound to the sulfide, followed by a controlled enantioselective oxidation. Various metal-based catalysts, often employing chiral ligands, have been developed for this purpose. For instance, titanium-salen complexes and manganese porphyrin catalysts have been used for the enantioselective oxidation of sulfides to sulfoxides. wiley-vch.de

Another established method is the use of chiral organic oxidants, such as chiral oxaziridines. wiley-vch.de These reagents can transfer an oxygen atom to the sulfur atom in a stereocontrolled manner, yielding an enantioenriched sulfoxide.

Synthesis of Chiral Sulfoxides from Chiral Precursors:

An alternative and widely used approach is the Andersen method, which utilizes diastereomerically pure sulfinates derived from chiral alcohols, such as (-)-menthol. illinois.edu In this strategy, a sulfinyl chloride is reacted with a chiral alcohol to produce a mixture of diastereomeric sulfinates, which can then be separated. Subsequent reaction with an organometallic reagent, like a Grignard reagent, proceeds with inversion of configuration at the sulfur atom to yield an enantiomerically pure sulfoxide. illinois.edu

Recent advancements have also explored the use of β-sulfinyl esters reacting with iodobenzenes in the presence of chiral ligands to produce enantioenriched aryl sulfoxides. mdpi.com This method could theoretically be adapted for derivatives of this compound.

Potential Applications in Asymmetric Synthesis:

Once synthesized, chiral sulfoxides derived from this compound would have potential applications as chiral auxiliaries or ligands in various asymmetric reactions. Chiral sulfoxides are known to be effective in controlling the stereochemistry of reactions due to the steric and electronic properties of the sulfoxide group. illinois.edu The presence of the iodo-substituent on the benzene ring provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the incorporation of the chiral sulfoxide moiety into more complex molecular architectures for applications in catalysis.

The table below summarizes the theoretical chiral derivatives and the synthetic strategies that could be employed.

| Target Chiral Derivative | Synthetic Strategy | Key Reagents/Catalysts | Potential Application |

| (R/S)-1-Iodo-4-isopropylsulfinyl-benzene | Asymmetric Oxidation of the corresponding sulfide | Chiral metal complexes (e.g., Ti/salen), Chiral oxaziridines | Chiral Auxiliary, Chiral Ligand |

| (R/S)-1-Iodo-4-isopropylsulfinyl-benzene | Andersen Synthesis | (-)-Menthol, Grignard reagents | Chiral Auxiliary, Chiral Ligand |

| Diaryl Sulfoxides | Palladium-catalyzed reaction of β-sulfinyl esters with the aryl iodide | Palladium catalyst, Chiral ligands | Chiral Auxiliary, Chiral Ligand |

It is important to note that while these methods are well-established for the synthesis of chiral sulfoxides from analogous compounds, their specific application to this compound would require dedicated research and development to optimize reaction conditions and evaluate the efficacy of the resulting chiral derivatives in asymmetric synthesis.

Spectroscopic and Structural Characterization in a Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 1-Iodo-4-isopropylsulfonyl-benzene, ¹H and ¹³C NMR, along with 2D NMR techniques, would be employed to fully characterize its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region would likely display a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. Due to the differing electronic effects of the iodo and isopropylsulfonyl substituents, the two sets of aromatic protons would not be chemically equivalent, likely resulting in two doublets. The protons ortho to the electron-withdrawing sulfonyl group would be shifted downfield, while the protons ortho to the iodine atom would appear at a slightly higher field.

The isopropyl group would present a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to -SO₂R) | 7.8 - 8.2 | Doublet | ~8-9 |

| Aromatic (ortho to -I) | 7.6 - 7.9 | Doublet | ~8-9 |

| Isopropyl CH | 3.2 - 3.6 | Septet | ~7 |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet | ~7 |

Note: These are predicted values. Actual experimental values may vary.

For comparison, in a related structure, (E)-1-((2-iodo-2-phenylvinyl)sulfonyl)-4-methylbenzene, the aromatic protons of the tosyl group appear as doublets at δ 7.45 and 7.18 ppm. rsc.org In 1-iodo-4-nitrobenzene (B147127), a compound with strong electron-withdrawing and donating groups in a para arrangement, the aromatic protons are observed as doublets around 7.9 and 8.0 ppm. chemicalbook.com

The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. The aromatic region is expected to show four distinct signals for the benzene ring carbons due to the para-substitution. The carbon atom bonded to the iodine (C-I) would be shifted to a higher field (lower ppm value) due to the "heavy atom effect," while the carbon bonded to the sulfonyl group (C-S) would be significantly downfield. The two remaining aromatic carbons would also show distinct chemical shifts. The isopropyl group would contribute two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 140 - 145 |

| Aromatic C (ortho to -SO₂R) | 128 - 132 |

| Aromatic C (ortho to -I) | 138 - 142 |

| Aromatic C-I | 95 - 105 |

| Isopropyl CH | 50 - 60 |

| Isopropyl CH₃ | 15 - 20 |

Note: These are predicted values. Actual experimental values may vary.

For context, the carbon attached to iodine in iodobenzene (B50100) itself resonates at approximately 94 ppm, while other aromatic carbons appear between 127 and 137 ppm. In cumene (B47948) ((1-methylethyl)benzene), the isopropyl methyl carbons appear around 24 ppm and the methine carbon at 34 ppm, while the aromatic carbons range from 125 to 149 ppm. researchgate.net

While specific 2D NMR data for this compound is unavailable, these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between adjacent protons. It would show a cross-peak between the aromatic doublets, confirming their ortho relationship. It would also show a clear correlation between the isopropyl methine septet and the methyl doublet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the aromatic proton signals to their corresponding carbon signals and the isopropyl proton signals to the methine and methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound would be dominated by strong absorptions from the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong, distinct bands. The spectrum would also show characteristic peaks for the aromatic ring and the aliphatic C-H bonds of the isopropyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (isopropyl) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch (overtones) | 2000 - 1650 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-H Out-of-Plane Bend (p-subst.) | 850 - 810 | Strong |

| C-S Stretch | 800 - 600 | Medium |

| C-I Stretch | 600 - 500 | Medium-Weak |

Note: These are predicted values. Actual experimental values may vary.

The IR spectrum of 1-iodo-4-nitrobenzene, another para-substituted benzene, shows characteristic absorptions for the nitro group and the aromatic ring. nist.govchemicalbook.com Similarly, general spectra for aromatic compounds show C-H stretching above 3000 cm⁻¹ and various ring vibrations in the 1600-1450 cm⁻¹ region. nist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipoles lead to strong IR signals, changes in polarizability are key for Raman signals. The symmetric vibrations of the sulfonyl group and the breathing modes of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a noticeable Raman signal at low frequencies.

High-resolution Raman spectra can be very sensitive to the molecular structure. For instance, studies on C₆₀ molecules have shown that fine structures in the Raman spectra can be correlated with isotopic composition, highlighting the technique's precision. aps.org Theoretical modeling, often using Density Functional Theory (DFT), can aid in the assignment of Raman bands for substituted benzenes by predicting vibrational frequencies and intensities. nih.gov

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of ultraviolet or visible light would be expected to excite electrons from lower-energy molecular orbitals (typically π and n orbitals) to higher-energy anti-bonding orbitals (π*).

The benzene ring itself exhibits characteristic π → π* transitions. The presence of substituents significantly influences the wavelength and intensity of these absorptions. The iodine atom, being a halogen, can participate in n → σ* and n → π* transitions, and its presence, along with the strongly electron-withdrawing isopropylsulfonyl group, would be expected to cause a bathochromic (red) shift of the benzene absorption bands.

A hypothetical data table for the electronic transitions would resemble the following, populated with specific experimental data:

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | n → π |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy provides insights into the luminescent properties of a compound, measuring the emission of light from an excited electronic state. While many aromatic compounds fluoresce, the presence of a heavy atom like iodine often leads to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. Therefore, this compound might be expected to exhibit weak fluorescence or be non-fluorescent.

Should the compound be luminescent, a data table would summarize its properties:

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Data not available | Data not available | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a novel compound by providing a highly accurate mass measurement. For this compound (C₉H₁₁IO₂S), the theoretical exact mass can be calculated. HRMS analysis would aim to experimentally determine the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm) of the calculated value, thus confirming its molecular formula.

A representative data table for HRMS findings would be:

| Ion | Calculated m/z | Measured m/z | Difference (ppm) |

| [M+H]⁺ | Calculated value | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Halogen Bonding Interactions

A key feature in the crystal structure of iodo-substituted aromatic compounds is the propensity for halogen bonding. The iodine atom possesses a region of positive electrostatic potential (a σ-hole) on its outermost surface, opposite to the C-I bond, which can act as a Lewis acid and interact with a Lewis base (an electron donor). In the crystal lattice of this compound, the oxygen atoms of the sulfonyl group from a neighboring molecule would be strong candidates for acting as halogen bond acceptors. This I···O halogen bonding could play a significant role in directing the supramolecular assembly of the molecules in the solid state.

A crystallographic data table would summarize the key structural parameters:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

| Halogen Bond Distance (I···O) (Å) | Data not available |

| Halogen Bond Angle (C-I···O) (°) | Data not available |

Computational and Theoretical Studies of 1 Iodo 4 Isopropylsulfonyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a prominent quantum-chemical method used to investigate the electronic structure of molecules. It calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. DFT is widely employed to predict molecular geometries, orbital energies, and charge distributions. For substituted benzenes, methods like B3LYP with basis sets such as 6-311G* are commonly used to model their properties and reaction thermodynamics. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-Iodo-4-isopropylsulfonyl-benzene, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy structure is found.

A key aspect of the geometry of this molecule is the conformation of the isopropylsulfonyl group. Conformational analysis would focus on the rotation around the C-S bond connecting the sulfonyl group to the benzene (B151609) ring and the C-S bond of the isopropyl group. By calculating the energy for different rotational angles, a potential energy surface can be mapped to identify the global minimum energy conformer, which represents the most populated and stable structure under normal conditions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, acting as an electron acceptor, is related to its electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical activity of the molecule. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org In conjugated systems like benzene derivatives, the introduction of substituents significantly modulates the energies of these frontier orbitals. researchgate.net For instance, electron-withdrawing groups can lower the energy levels and narrow the HOMO-LUMO gap. nih.gov

Table 1: Illustrative Frontier Orbital Energies for a Related Compound (p-Iodobenzene sulfonyl chloride)

| Parameter | Energy (Calculated at B3LYP/LANL2DZ level) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

This table is illustrative. Data for p-Iodobenzene sulfonyl chloride from related research indicates that DFT calculations can quantify the energy gap, which is a key indicator of chemical activity. researchgate.net

Analysis would likely show that the HOMO is distributed over the iodinated benzene ring, while the LUMO is concentrated on the sulfonyl group, indicating that an electronic transition would involve a charge transfer from the ring to the substituent. researchgate.net

DFT calculations can generate maps of electron density and electrostatic potential (ESP) on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other chemical species. The ESP map visually represents the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the electronegative oxygen atoms of the sulfonyl group and the iodine atom would create regions of negative electrostatic potential. These sites would be susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the isopropyl group and potentially the aromatic ring would exhibit positive potential, indicating sites for nucleophilic interaction. The calculations would likely reveal a significant transfer of electron density from the benzene ring and iodine to the sulfonyl group. researchgate.net

Non-Linear Optical (NLO) Properties Prediction and Analysis

Organic materials with significant third-order non-linear optical (NLO) properties are of great interest for applications in photonics, such as optical switching and data processing. nih.gov These properties are related to the change in the refractive index or absorption coefficient of a material under intense light. Computational methods, particularly DFT, can predict NLO properties like the first and second hyperpolarizabilities (β and γ), which quantify the NLO response.

The NLO response in organic molecules is often associated with intramolecular charge transfer. Molecules with strong electron-donating and electron-withdrawing groups linked by a π-conjugated system tend to exhibit large NLO responses. In this compound, the iodophenyl group can act as a donor and the isopropylsulfonyl group as a strong acceptor. The addition of such electron-withdrawing groups can significantly affect the energy levels and enhance the third-order NLO response. nih.gov Computational analysis would focus on calculating these hyperpolarizability tensors to predict the material's potential for NLO applications.

Table 2: Predicted NLO Properties (Conceptual)

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Measures charge separation |

| Average Polarizability | α | Measures linear optical response |

| First Hyperpolarizability | β | Measures second-order NLO response |

| Second Hyperpolarizability | γ | Measures third-order NLO response |

This table outlines the key NLO properties that would be calculated using computational methods to assess the potential of this compound as an NLO material.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. lookchem.com This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For this compound, a key area of study would be electrophilic aromatic substitution. masterorganicchemistry.com Reaction pathway modeling could investigate reactions such as nitration, halogenation, or sulfonation on the benzene ring. The calculations would model the formation of the sigma-complex (or Wheland intermediate) and the subsequent deprotonation to restore aromaticity. masterorganicchemistry.com Theoretical analysis of electrophilic iodination of benzene derivatives shows that the process is often reversible, a key distinction from chlorination. researchgate.net Modeling can help determine the thermodynamics and feasibility of such reactions. researchgate.net

The energy difference between the reactants and the transition state is the activation energy barrier (Ea or ΔG‡). This barrier is the most critical factor determining the rate of a chemical reaction; a higher barrier corresponds to a slower reaction. By calculating the energies of the reactants, transition states, and products, a detailed reaction energy profile can be constructed. masterorganicchemistry.com

Machine learning models, often trained on DFT-calculated data, are increasingly used to predict activation barriers and reaction rates, sometimes without needing to calculate the full reaction energy. chemrxiv.orgchemrxiv.org For this compound, these calculations could predict the regioselectivity of electrophilic substitution (i.e., whether substitution occurs ortho or meta to the existing substituents) by comparing the activation barriers for the different pathways. The pathway with the lowest energy barrier will be the kinetically favored one.

Table 3: Illustrative Calculated Thermodynamic Data for a Halogenation Reaction (Conceptual)

| Parameter | Reactants | Transition State | Products |

|---|---|---|---|

| Enthalpy (ΔH, kcal/mol) | 0 | ΔH‡ | ΔH_rxn |

| Gibbs Free Energy (ΔG, kcal/mol) | 0 | ΔG‡ | ΔG_rxn |

This conceptual table shows the type of thermodynamic data generated from reaction pathway modeling. The values for ΔH‡ and ΔG‡ represent the energy barriers that govern the reaction rate. researchgate.net

Regioselectivity and Stereoselectivity Predictions

Computational chemistry offers powerful tools for predicting the outcome of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitution (EAS). For a molecule such as this compound, which possesses two substituents with opposing directing effects, computational methods are invaluable for determining the most likely position of substitution.

The iodine atom, a halogen, is known to be a weakly deactivating group yet directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.commasterorganicchemistry.com This is due to a combination of its electron-withdrawing inductive effect and its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at the ortho or para positions. organicchemistrytutor.commasterorganicchemistry.com Conversely, the isopropylsulfonyl group is a strongly deactivating, meta-directing group. masterorganicchemistry.com Its powerful electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta positions the most favorable sites for electrophilic attack. masterorganicchemistry.comyoutube.com

Computational methods such as Density Functional Theory (DFT) can be employed to predict the most likely site of substitution. By calculating the energies of the possible sigma-complex (Wheland intermediate) structures that can be formed upon electrophilic attack at each of the unique carbon atoms of the benzene ring, the most stable intermediate can be identified. The transition state leading to this intermediate will be the lowest in energy, and therefore, this will be the kinetically favored product. imperial.ac.uk

Another approach involves calculating the distribution of electron density in the ground state of the molecule. Methods like RegioSQM can predict regioselectivity by identifying the aromatic carbon with the highest proton affinity, which corresponds to the most nucleophilic center. nih.govresearchgate.netrsc.org More advanced machine learning models, such as RegioML, can also predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy by analyzing atomic charges and other computed parameters. rsc.org

While stereoselectivity is not a primary consideration for the electrophilic aromatic substitution on the benzene ring itself, it would become relevant if the reaction involved the creation of a new chiral center, for instance, in a subsequent reaction on the isopropyl group or if a chiral electrophile was used. In such cases, computational modeling could be used to predict the diastereomeric or enantiomeric excess by calculating the transition state energies of the competing stereochemical pathways.

Below is an illustrative data table showcasing the type of results that could be obtained from a computational study predicting the regioselectivity of a hypothetical nitration reaction on this compound. The values are for demonstration purposes and are based on the expected directing effects of the substituents.

| Position of Attack | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|

| C2 (ortho to I, meta to SO2R) | 0.0 | Major |

| C3 (meta to I, ortho to SO2R) | +5.8 | Minor |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with their environment. kummerlaender.eu For this compound, MD simulations can provide insights into its conformational flexibility, solvation, and the nature of its intermolecular interactions in both condensed phases and in complex with other molecules. koreascience.kr

An MD simulation of this compound would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. This force field accounts for bonded interactions (bond stretching, angle bending, and torsional rotations) and non-bonded interactions (van der Waals and electrostatic forces). The molecule would be placed in a simulation box, often filled with a solvent such as water or an organic solvent, and the system would be allowed to evolve over time according to the laws of classical mechanics. kummerlaender.eu

MD simulations are particularly well-suited for studying intermolecular interactions. For this compound, several types of non-covalent interactions are of interest:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming favorable interactions with Lewis basic atoms (e.g., oxygen or nitrogen) in neighboring molecules. nih.govmdpi.comresearchgate.net MD simulations can be used to characterize the geometry and strength of these interactions.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, interacting with suitable donor molecules in the environment.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. acs.org The simulations can reveal the preferred stacking geometries (e.g., parallel-displaced or T-shaped).

Sulfonyl-Aromatic Interactions: The sulfonyl group can engage in specific interactions with aromatic rings, which can influence the packing of the molecules in the solid state or their association in solution. sdu.dknih.govdocumentsdelivered.com

By analyzing the trajectories generated from an MD simulation, various properties can be calculated, such as radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and the average number and lifetime of specific intermolecular interactions.

The following is an illustrative table summarizing the potential intermolecular interactions of this compound that could be investigated using molecular dynamics simulations.

| Interaction Type | Interacting Atoms/Groups | Typical Distance (Å) | Potential Significance |

|---|---|---|---|

| Halogen Bonding | Iodine --- Lewis Base (e.g., O, N) | 2.8 - 3.5 | Directional interaction influencing crystal packing and molecular recognition. |

| C-H···O Hydrogen Bonding | Aromatic C-H --- O(Sulfonyl) | 2.2 - 2.8 | Contributes to the stability of the crystal lattice and condensed-phase structure. |

| π-π Stacking | Benzene Ring --- Benzene Ring | 3.4 - 3.8 | Important for aggregation and crystal packing. |

| Sulfonyl-Aromatic | SO2 group --- Benzene Ring | 3.0 - 4.0 | Can influence molecular assembly and recognition. |

Advanced Applications in Materials Science and Chemical Technologies Excluding Prohibited Fields

Application as a Versatile Building Block in Complex Organic Synthesis

While aryl iodides, in general, are recognized as valuable building blocks in organic synthesis, particularly in cross-coupling reactions, specific and detailed research findings illustrating the utility of 1-Iodo-4-isopropylsulfonyl-benzene as a versatile building block for complex organic molecules could not be located. The presence of the iodo- group suggests potential for reactions such as Suzuki, Sonogashira, and Heck couplings. The isopropylsulfonyl moiety would be expected to influence the electronic properties and reactivity of the molecule. However, specific examples, reaction yields, and the synthesis of complex targets using this particular compound are not documented in available scientific literature.

Role in Polymer Chemistry and Advanced Materials Development

No specific research was found detailing the use of this compound in polymer chemistry. Aryl halides can sometimes be used as initiators or monomers in certain polymerization reactions. For instance, they can be involved in forming conjugated polymers for electronic applications. Despite this general potential, there are no studies that specifically incorporate this compound into polymer chains or investigate its effect on the properties of advanced materials.

Supramolecular Chemistry and Non-Covalent Interactions

The study of supramolecular chemistry involves non-covalent interactions, and halogen bonding involving iodine is a known phenomenon. The iodine atom in this compound could theoretically participate in halogen bonding, and the sulfonyl group could act as a hydrogen bond acceptor. However, a search of scientific databases yielded no studies on the supramolecular chemistry of this specific compound, including investigations into its self-assembly, host-guest chemistry, or the formation of specific non-covalent structures.

Applications in Advanced Functional Materials (e.g., organic electronics)

The electronic properties of organic molecules are central to their application in functional materials like organic electronics. The combination of an iodo- group and an isopropylsulfonyl group would modulate the electron density of the benzene (B151609) ring. However, there is no available research on the synthesis and characterization of this compound for applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Future Research Directions and Perspectives

Exploration of Unexplored Synthetic Routes and Methodologies

While established methods for the synthesis of aryl sulfones and iodinated arenes exist, the specific synthesis of 1-iodo-4-isopropylsulfonyl-benzene can be further optimized. Future research should target the development of more sustainable and atom-economical synthetic routes. This includes exploring direct C-H functionalization techniques to install the isopropylsulfonyl group onto iodobenzene (B50100) or, conversely, the iodo group onto isopropylsulfonylbenzene. Such approaches would circumvent the need for pre-functionalized starting materials and reduce waste.

Furthermore, flow chemistry presents a promising avenue for the synthesis of this compound. iupac.org Continuous-flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. Investigating enzymatic or chemoenzymatic routes could also provide highly selective and environmentally benign alternatives to conventional chemical methods.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing isopropylsulfonyl group and the versatile carbon-iodine bond. The C-I bond is weaker than other carbon-halogen bonds, making it a prime site for various transformations. wikipedia.org Future investigations should focus on uncovering novel reactivity patterns beyond standard cross-coupling reactions.

For instance, exploring its potential in radical-mediated reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. The influence of the bulky and electron-withdrawing isopropylsulfonyl group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation. Additionally, the potential for this compound to engage in hypervalent iodine chemistry, either as a precursor or a substrate, remains an area ripe for exploration. researchgate.net

Synergistic Integration of Computational and Experimental Approaches

To accelerate the discovery and optimization of new reactions and applications for this compound, a synergistic approach combining computational modeling and experimental validation is crucial. Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, transition state energies, and the electronic properties of intermediates and products. This theoretical insight can guide the rational design of experiments, saving time and resources.

For example, computational studies can help in understanding the electronic effects of the isopropylsulfonyl group on the reactivity of the C-I bond in various catalytic cycles. This knowledge can then be used to select the most appropriate catalysts and reaction conditions for desired transformations. Molecular modeling can also be used to predict the properties of materials derived from this compound, such as polymers or functional thin films, guiding their synthesis and characterization.

Development of Highly Efficient and Selective Catalytic Systems

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. While palladium-catalyzed cross-coupling reactions are well-established for aryl iodides, there is a growing need for more sustainable and cost-effective alternatives. wikipedia.orgtaylorandfrancis.com Research into earth-abundant metal catalysts, such as copper, nickel, or iron, for reactions involving this substrate is a key area of interest. rsc.org

Furthermore, the design of ligands that can fine-tune the reactivity and selectivity of these metal catalysts is a critical aspect of this research. The development of catalysts that can selectively activate the C-I bond in the presence of other functional groups would be particularly valuable. Photocatalysis and electrocatalysis also represent emerging frontiers that could enable novel transformations of this compound under mild and environmentally friendly conditions. iupac.org

Expanding the Scope of Applications in Emerging Chemical Technologies

The unique combination of an iodo-substituent and a sulfonyl group suggests that this compound could be a valuable component in various emerging chemical technologies. Its potential as a building block for the synthesis of functional materials, such as organic semiconductors, polymers with tailored electronic properties, or components of advanced battery technologies, should be systematically explored. iupac.org

In the realm of medicinal chemistry, the sulfonyl group is a common pharmacophore, and the iodo-group provides a handle for further functionalization. Therefore, derivatives of this compound could be investigated as scaffolds for the development of new therapeutic agents. For instance, benzene-1,4-disulfonamides have been identified as inhibitors of oxidative phosphorylation, a promising target in cancer therapy. nih.gov The potential for this compound to be used in the development of molecular probes or sensors for biological or environmental applications also warrants investigation.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-Iodo-4-isopropylsulfonyl-benzene, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of iodobenzene derivatives, followed by alkylation with isopropyl groups. Key parameters include:

- Temperature control : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., over-sulfonation) .

- Catalyst selection : Use Lewis acids like AlCl₃ for efficient sulfonyl group introduction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from iodobenzene byproducts.

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) to terminate reactions at ~85% conversion .

Q. How can researchers ensure the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Confirm the isopropylsulfonyl group via a septet at δ 3.2–3.5 ppm (CH of isopropyl) and two doublets for methyl groups (δ 1.2–1.4 ppm) .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]⁺ at m/z 310. Validate isotopic patterns for iodine (e.g., 127I vs. 129I peaks) .

- IR spectroscopy : Identify sulfonyl S=O stretches at 1150–1300 cm⁻¹ and C-I vibrations at 500–600 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Collect iodine-containing waste separately in amber glass bottles. Neutralize acidic residues with NaHCO₃ before disposal .

- Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for iodine toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data during cross-coupling reactions involving this compound?

- Methodological Answer :

- Contradiction analysis : Compare reaction outcomes under varying conditions:

| Parameter | High Reactivity Scenario | Low Reactivity Scenario |

|---|---|---|

| Solvent polarity | Polar aprotic (DMF) | Non-polar (toluene) |

| Catalyst loading | 10 mol% Pd(PPh₃)₄ | 5 mol% Pd(OAc)₂ |

| Temperature | 80°C | 25°C |

- Root cause : Sulfonyl groups may deactivate palladium catalysts in non-polar solvents. Use chelating ligands (e.g., XPhos) to stabilize the catalytic cycle .

Q. What strategies optimize the stability of this compound in long-term storage?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the sulfonyl group in humid environments or photodeiodination under UV light.

- Stabilization methods :

- Store in amber vials under argon at –20°C to prevent light/oxygen exposure .

- Add desiccants (e.g., molecular sieves) to absorb moisture .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer :

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to map electron density. The sulfonyl group acts as a meta-director due to its electron-withdrawing nature, while iodine weakly directs ortho/para .

- Contradiction resolution : If experimental data conflicts (e.g., unexpected para-substitution), evaluate solvent effects (e.g., DMSO stabilizes transition states differently) via COSMO-RS simulations .

Data Interpretation & Contradictions

Q. How should researchers resolve conflicting NMR data for isopropylsulfonyl group conformation?

- Methodological Answer :

- Variable-temperature NMR : Conduct experiments at –40°C to slow rotational isomerism. A single septet for the isopropyl CH group confirms a locked conformation .

- Cross-validation : Compare with X-ray crystallography data (if available) to correlate solution-state and solid-state structures .

Q. What experimental controls are essential to validate the purity of this compound in kinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products